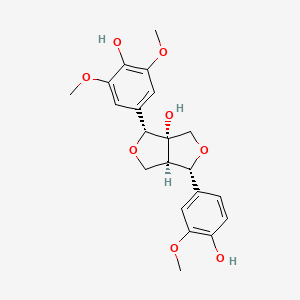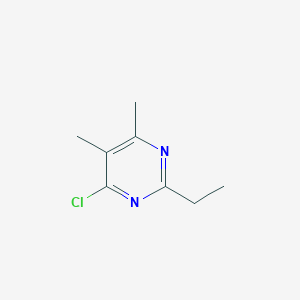![molecular formula C12H14Br2O B13069377 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)
1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene is an organic compound with the molecular formula C12H14Br2O. It is characterized by the presence of a benzene ring substituted with a bromine atom and a bromocyclopentyl group linked via an ether bond. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene and 2-bromocyclopentanol.
Etherification Reaction: The key step involves the etherification of bromobenzene with 2-bromocyclopentanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. This reaction forms the ether linkage between the benzene ring and the cyclopentyl group.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium azide or potassium thiolate.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene involves its interaction with specific molecular targets. The bromine atoms and ether linkage play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-[(cyclopentyl)oxy]methylbenzene: Lacks the additional bromine atom on the cyclopentyl group, leading to different reactivity and applications.
2-Bromo-1-[(2-bromocyclopentyl)oxy]methylbenzene: Positional isomer with different substitution pattern on the benzene ring, affecting its chemical properties.
1-Bromo-2-[(2-chlorocyclopentyl)oxy]methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of two bromine atoms, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14Br2O |
|---|---|
Poids moléculaire |
334.05 g/mol |
Nom IUPAC |
1-bromo-2-[(2-bromocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14Br2O/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2 |
Clé InChI |
FVCOARTZOIXXTF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)Br)OCC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


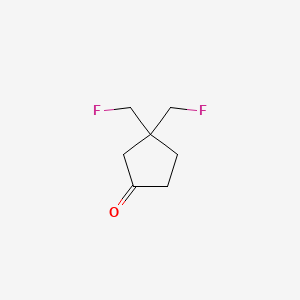
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
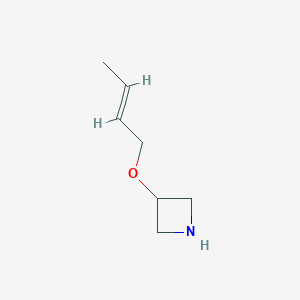
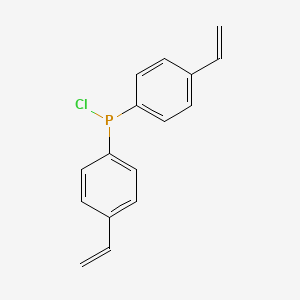
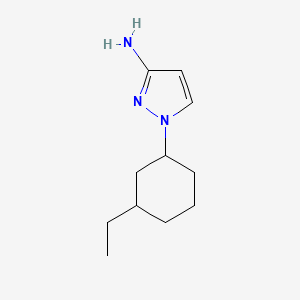
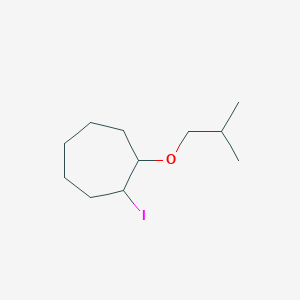
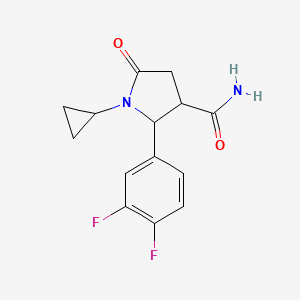
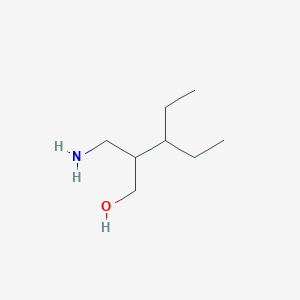
![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)

